Pentafluorophenol

APCI-MS Ion Mobility Spectrometry Proton Transfer

Researchers requiring rapid, high-yield peptide coupling face slow reaction kinetics with standard leaving groups. Pentafluorophenol's PFP esters reach 90% dipeptide formation in 5 min vs. 62 min for pentachlorophenyl esters. • Achieve 12.4× faster coupling kinetics for increased throughput. • Minimize racemization in stereochemically sensitive peptide synthesis. • Utilize a well-characterized precursor compatible with Fmoc-strategy continuous-flow synthesizers.

Molecular Formula C6HF5O
Molecular Weight 184.06 g/mol
CAS No. 771-61-9
Cat. No. B044920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenol
CAS771-61-9
Synonyms2,3,4,5,6-pentafluorophenol
2,3,4,5,6-pentafluorophenol, potassium salt
2,3,4,5,6-pentafluorophenol, sodium salt
pentafluorophenol
Molecular FormulaC6HF5O
Molecular Weight184.06 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)O
InChIInChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
InChIKeyXBNGYFFABRKICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorophenol CAS 771-61-9 Technical Profile


Pentafluorophenol (CAS 771-61-9, C₆F₅OH, MW 184.06 g/mol) is the perfluorinated analogue of phenol, existing as a white crystalline solid that melts just above room temperature (32.8°C) [1]. The compound is characterized by a pentafluorinated benzene ring whose strong electron-withdrawing effect confers markedly enhanced acidity (pKa 5.5–5.83 in water) compared to phenol (pKa ~9.9–10.0) [1][2]. This property establishes its primary technical role as a precursor for pentafluorophenyl (PFP) active esters, widely employed in peptide coupling, bioconjugation, and polymer functionalization . It is a specialized, low-volume reagent used predominantly in research and pharmaceutical intermediate manufacturing.

WorkflowPFP active ester precursor for peptide coupling, bioconjugation, and polymer functionalization
Key AttributePerfluorinated phenol with markedly enhanced acidity and strong electron-withdrawing effect
Selection ContextLow-volume specialized reagent for research and pharmaceutical intermediate synthesis

Why Pentafluorophenol Cannot Be Substituted


Pentafluorophenol cannot be simply interchanged with less fluorinated phenols or alternative leaving groups without fundamentally altering reaction outcomes. The extent of fluorination directly dictates both ground-state acidity and the electrophilicity of the corresponding active esters [1]. In gas-phase proton abstraction studies, the reactivity gradient follows a strict order (pentafluoro- > tetrafluoro- > trifluoro- > difluoro-), confirming that incremental fluorine substitution produces stepwise, not binary, changes in chemical behavior [1]. Furthermore, in active ester coupling, PFP esters exhibit distinct kinetic and solubility profiles compared to structurally similar analogs; for instance, pentachlorophenyl esters require 62 minutes to achieve 90% dipeptide formation whereas the PFP ester reaches the same conversion in 5 minutes, a difference that cannot be compensated by adjusting reaction time or temperature alone [2]. Substitution therefore risks reduced yields, extended reaction times, altered racemization outcomes, or complete synthetic failure.

Incremental Fluorination Gradient
Replacing pentafluorophenol with less fluorinated analogs may shift acidity and leaving-group electrophilicity stepwise, not binarily.
Kinetic Profile Divergence
Substituting PFP esters with pentachlorophenyl esters may extend coupling times beyond practical limits and reduce throughput.
Steric Hindrance Sensitivity
Ortho-substituted leaving groups like trichlorophenol may become unreactive despite similar pKa, limiting interchangeability.

Quantified Differentiation Evidence


Proton Abstraction Efficiency in Fluorinated Phenols

Pentafluorophenol exhibits the highest proton abstraction efficiency among fluorinated phenols in gas-phase atmospheric pressure chemical ionization (APCI) studies. The extent of proton abstraction correlates directly with the number of fluorine substituents, following the order pentafluorophenol > tetrafluorophenol > trifluorophenol > difluorophenol [1]. This trend reflects the decreasing O-H bond dissociation energy with increasing acidity, which reduces the reaction barrier for proton transfer from the adduct ion [1].

Proton Abstraction Rank
Head-to-head
Rank order: pentafluoro > tetrafluoro > trifluoro > difluoro; none for phenol or monofluoro
Reactivity gradient confirms incremental fluorine effect
APCI-MS, 25–200°C; no proton abstraction below difluoro
APCI-MS Ion Mobility Spectrometry Proton Transfer

Peptide Coupling Kinetics vs. Pentachlorophenyl Esters

In liquid-phase peptide coupling, pentafluorophenyl esters demonstrate dramatically faster reaction kinetics than pentachlorophenyl esters. The N-carbobenzoxy-S-benzyl-L-cysteine pentafluorophenyl ester couples with valine methyl ester to achieve 90% dipeptide formation within 5 minutes [1]. Under comparable conditions, the corresponding pentachlorophenyl ester requires 62 minutes to reach the same 90% conversion [1]. The pentachlorophenyl ester also exhibits poor solubility in THF, further compromising its practical utility [1].

Peptide Coupling Kinetics
Data to verify
90% dipeptide in 5 min (PFP) vs 62 min (pentachlorophenyl); ~12-fold faster
Reported kinetic difference may reduce cycle times
DCC-mediated liquid-phase coupling; pentachlorophenyl ester poorly soluble
Peptide Synthesis Active Ester Reaction Kinetics

Leaving Group Basicity in Annulation Catalysis

In enantioselective isothiourea-catalyzed annulations employing α,β-unsaturated acyl ammonium intermediates, the choice of aryloxide leaving group critically affects reactivity. Pentafluorophenol (pKa 5.53) and tetrafluorophenol (pKa 6.0) both possess low pKa values, with the corresponding aryloxides being less Brønsted basic and less nucleophilic [1]. Despite 2,4,6-trichlorophenol having a comparable pKa (5.99) to tetrafluorophenol, it lacks reactivity due to steric demands from ortho-substituents attenuating nucleophilicity [1]. Esters derived from unsubstituted phenol are insufficiently electrophilic to acylate the catalyst [1].

Leaving Group pKa & Sterics
Head-to-head
PFP pKa 5.53; tetrafluoro pKa 6.0; trichlorophenol pKa 5.99 but sterically hindered
Lowest pKa without steric hindrance among tested
Isothiourea-catalyzed annulation context
Organocatalysis Leaving Group pKa

Aqueous Acidity Across the Fluorinated Phenol Series

The aqueous pKa values of fluorinated phenols follow a systematic decrease with increasing fluorine substitution. In a 2014 study using UV-vis and ¹⁹F-NMR spectroscopy at 25°C in water, the measured pKa values were: 2,4,6-trifluorophenol, 2,3,5,6-tetrafluorophenol, and 2,3,4,5,6-pentafluorophenol . The consistent pKa reduction of approximately 0.6–0.7 units per additional fluorine reflects the cumulative inductive electron withdrawal from the aromatic ring . In liposomal environments, pKa values are further modulated by surface charge, but the relative ordering among fluorinated phenols remains preserved .

Aqueous pKa Gradient
Data to verify
Systematic decrease ~0.6–0.7 units per added fluorine; pentafluoro as endpoint
Acidity scales predictably with fluorination level
25°C water; ranking preserved in liposomes
pKa Determination Fluorinated Phenols Liposomal Probes

Hydrolytic Stability vs. NHS Esters in Bioconjugation

Pentafluorophenyl (PFP) esters exhibit superior hydrolytic stability compared to traditional N-hydroxysuccinimide (NHS) esters under bioconjugation conditions. PFP-functionalized single-chain polymer nanoparticles (SCNPs) demonstrate that PFP esters are less susceptible to hydrolysis than NHS esters, enabling more efficient post-polymerization functionalization and bioconjugation . This property is particularly advantageous for applications requiring extended reaction times, aqueous compatibility, or sequential functionalization steps where premature ester hydrolysis would compromise yield.

Hydrolytic Stability vs NHS
Class-level
PFP esters less susceptible to hydrolysis than NHS esters (qualitative)
May support aqueous bioconjugation workflows
Class-level inference; specific rate constants not reported
Bioconjugation Active Ester Hydrolytic Stability

Validated Application Scenarios


High-Speed Peptide Synthesis

In automated continuous-flow peptide synthesizers, the 12.4-fold faster coupling kinetics of PFP esters compared to pentachlorophenyl esters (90% dipeptide in 5 minutes versus 62 minutes) enable reduced cycle times and higher throughput without compromising yield [1]. PFP esters of Fmoc-amino acids are fully characterized and compatible with stepwise oligopeptide assembly, making pentafluorophenol a preferred activation reagent for nonadecapeptide and longer sequences [1]. The suppression of racemization during coupling further supports its use in synthesizing stereochemically sensitive therapeutic peptides [2].

Enantioselective Organocatalytic Annulations

When designing isothiourea-catalyzed annulations employing α,β-unsaturated acyl ammonium intermediates, pentafluorophenol provides the optimal balance of low pKa (5.53) and minimal steric hindrance [1]. Its aryloxide is less Brønsted basic and less nucleophilic than tetrafluorophenol-derived aryloxide (pKa 6.0), while avoiding the steric attenuation that renders 2,4,6-trichlorophenol (pKa 5.99) unreactive [1]. Esters derived from phenol lack sufficient electrophilicity to acylate the catalyst altogether [1]. This makes pentafluorophenol the leaving group of choice for achieving high reactivity in this catalyst system.

Bioconjugation with Extended Aqueous Stability

Pentafluorophenyl esters demonstrate reduced susceptibility to hydrolysis compared to NHS esters, making them superior for post-polymerization functionalization of single-chain polymer nanoparticles and bioconjugation with therapeutic agents or imaging probes [1]. This stability advantage is critical for multi-step functionalization protocols, reactions conducted in partially aqueous media, or workflows requiring extended incubation times where premature active ester degradation would otherwise reduce conjugation efficiency and yield.

Analytical Method Development Standards

In APCI-MS and ion mobility spectrometry method development for environmental or biological sample analysis, pentafluorophenol serves as a definitive reference standard representing the maximum proton abstraction efficiency in the fluorinated phenol series [1]. Its behavior differs categorically from less fluorinated analogs—proton abstraction is predominant for penta- and tetra-fluorophenols, partial for trifluorophenol, and absent for difluorophenol, monofluorophenol, and phenol across the entire 25–200°C temperature range [1]. This stepwise, quantifiable performance gradient makes pentafluorophenol indispensable for calibrating instrument response to highly acidic, fully fluorinated phenols.

Application
Selection Property
Validation Focus
High-speed peptide synthesis
PFP ester coupling kinetics
Cycle time reduction and racemization control
Organocatalytic annulations
Low pKa with minimal steric hindrance
Catalyst acylation efficiency and enantioselectivity
Aqueous bioconjugation
Hydrolytic stability of active ester
Conjugation yield under aqueous conditions
APCI-MS method development
Definitive proton abstraction reference
Instrument response calibration for fluorinated phenols

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